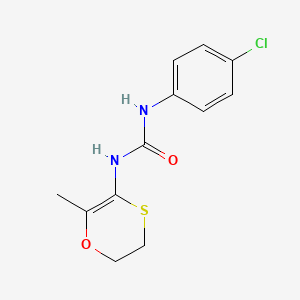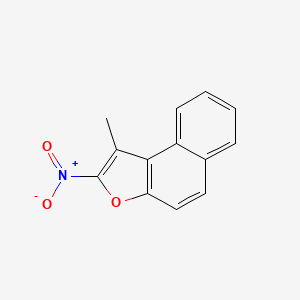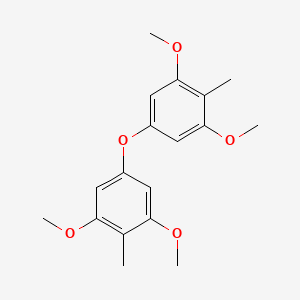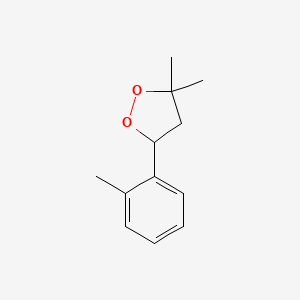![molecular formula C13H6F3NO5S B14404539 2-[(Trifluoromethanesulfonyl)oxy]-1H-benzo[f]isoindole-1,3(2H)-dione CAS No. 85342-63-8](/img/structure/B14404539.png)
2-[(Trifluoromethanesulfonyl)oxy]-1H-benzo[f]isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(Trifluoromethanesulfonyl)oxy]-1H-benzo[f]isoindole-1,3(2H)-dione is a chemical compound that belongs to the class of isoindole-1,3-dione derivatives. These compounds are known for their diverse biological and pharmaceutical applications. The trifluoromethanesulfonyl group attached to the isoindole-1,3-dione core enhances its reactivity and potential for various chemical transformations .
準備方法
The synthesis of 2-[(Trifluoromethanesulfonyl)oxy]-1H-benzo[f]isoindole-1,3(2H)-dione can be achieved through several methods. One common approach involves the reaction of isoindole derivatives with trifluoromethanesulfonyl chloride under controlled conditions. This reaction typically requires the presence of a base such as triethylamine to facilitate the formation of the desired product . Industrial production methods may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity .
化学反応の分析
2-[(Trifluoromethanesulfonyl)oxy]-1H-benzo[f]isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives with additional functional groups.
Reduction: Reduction reactions can lead to the formation of simpler isoindole derivatives.
Substitution: The trifluoromethanesulfonyl group can be substituted with other functional groups using appropriate reagents and conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2-[(Trifluoromethanesulfonyl)oxy]-1H-benzo[f]isoindole-1,3(2H)-dione has a wide range of scientific research applications:
作用機序
The mechanism of action of 2-[(Trifluoromethanesulfonyl)oxy]-1H-benzo[f]isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The trifluoromethanesulfonyl group enhances the compound’s reactivity, allowing it to form covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
2-[(Trifluoromethanesulfonyl)oxy]-1H-benzo[f]isoindole-1,3(2H)-dione can be compared with other isoindole-1,3-dione derivatives such as:
N-Substituted isoindole-1,3-diones: These compounds have different substituents on the nitrogen atom, which can alter their reactivity and biological activity.
Isoindoline-1,3-diones: These derivatives have a similar core structure but lack the trifluoromethanesulfonyl group, resulting in different chemical properties.
The presence of the trifluoromethanesulfonyl group in this compound makes it unique and enhances its potential for various applications .
特性
CAS番号 |
85342-63-8 |
|---|---|
分子式 |
C13H6F3NO5S |
分子量 |
345.25 g/mol |
IUPAC名 |
(1,3-dioxobenzo[f]isoindol-2-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C13H6F3NO5S/c14-13(15,16)23(20,21)22-17-11(18)9-5-7-3-1-2-4-8(7)6-10(9)12(17)19/h1-6H |
InChIキー |
ZPXSZCWWJLVBOF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=O)N(C3=O)OS(=O)(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[Ethoxy(phenyl)methoxy]-4-methoxybenzene](/img/structure/B14404461.png)

![7-(4-Chlorophenoxy)-6-phenyl-5-thia-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14404474.png)
![4-{(Diethylamino)[methyl(octyl)amino]methylidene}morpholin-4-ium iodide](/img/structure/B14404476.png)
![3-[(4-Methylphenyl)methyl]-2-benzofuran-1(3H)-one](/img/structure/B14404477.png)

![(NE)-N-[3-(pyridin-2-ylmethylimino)butan-2-ylidene]hydroxylamine](/img/structure/B14404496.png)


![1,1'-(1,3-Phenylene)bis{[4-(phenylsulfanyl)phenyl]ethane-1,2-dione}](/img/structure/B14404518.png)

![Methyl (2R)-2-[(6-phenylpyridin-2-yl)oxy]propanoate](/img/structure/B14404525.png)
![N-(3-Nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14404526.png)

